

Spectroscopic Profile of Dimethyl Undecanedioate: A Technical Guide

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Compound of Interest

Compound Name: *Dimethyl undecanedioate*

Cat. No.: *B1581578*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Dimethyl undecanedioate** (CAS No: 4567-98-0), a saturated long-chain dicarboxylic acid methyl ester. The information presented herein is essential for the characterization and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols and visual representations of analytical workflows and fragmentation pathways.

Spectroscopic Data

The following sections summarize the quantitative spectroscopic data for **Dimethyl undecanedioate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.^[1] The following tables present the predicted ¹H and ¹³C NMR chemical shifts for **Dimethyl undecanedioate**. These predictions are based on computational models and provide expected values for spectra recorded in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Spectroscopic Data for **Dimethyl undecanedioate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.67	Singlet	6H	-OCH ₃
2.30	Triplet	4H	-CH ₂ -COO-
1.62	Multiplet	4H	-CH ₂ -CH ₂ -COO-
1.29	Multiplet	10H	-(CH ₂) ₅ -

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Dimethyl undecanedioate**

Chemical Shift (δ) ppm	Assignment
174.3	C=O
51.4	-OCH ₃
34.1	-CH ₂ -COO-
29.2	-(CH ₂) ₅ -
24.9	-CH ₂ -CH ₂ -COO-

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.^[2] The spectrum of **Dimethyl undecanedioate** is characterized by the strong absorptions typical of a long-chain aliphatic ester.

Table 3: Characteristic IR Absorption Bands for **Dimethyl undecanedioate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2925, 2855	Strong	C-H stretching (alkane)
1740	Strong	C=O stretching (ester)
1465	Medium	C-H bending (methylene)
1170	Strong	C-O stretching (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural analysis.[3] For **Dimethyl undecanedioate** (Molecular Formula: C₁₃H₂₄O₄, Molecular Weight: 244.33 g/mol), the electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Data for **Dimethyl undecanedioate**

m/z	Relative Intensity	Assignment
244	Low	[M] ⁺ (Molecular Ion)
213	Moderate	[M - OCH ₃] ⁺
185	Moderate	[M - COOCH ₃] ⁺
143	Moderate	[CH ₃ OOOC(CH ₂) ₄] ⁺
87	High	[CH ₃ OOOC(CH ₂) ₂] ⁺
74	Base Peak	McLafferty rearrangement product: [CH ₃ OC(OH)=CH ₂] ⁺

Experimental Protocols

The following protocols outline the general procedures for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **Dimethyl undecanedioate** for ^1H NMR and 50-100 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: 400 MHz (or higher) NMR Spectrometer.
- ^1H NMR Parameters:
 - Pulse sequence: Standard 90° pulse.
 - Spectral width: -2 to 12 ppm.
 - Acquisition time: 2-4 seconds.
 - Relaxation delay: 1-2 seconds.
 - Number of scans: 16-64.
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled.
 - Spectral width: 0 to 220 ppm.
 - Acquisition time: 1-2 seconds.
 - Relaxation delay: 2-5 seconds.
 - Number of scans: 1024 or more.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Perform baseline correction.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- For ^1H NMR, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Sample Preparation:

- Neat (Liquid/Melt): If the sample is a liquid or a low-melting solid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- KBr Pellet (Solid): Grind a small amount of the solid sample with anhydrous KBr powder and press into a thin, transparent pellet.

Instrumentation and Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
- Spectral range: $4000\text{--}400\text{ cm}^{-1}$.
- Resolution: 4 cm^{-1} .
- Number of scans: 16-32.
- Mode: Transmittance.

Data Processing:

- Acquire a background spectrum of the empty sample holder (or pure KBr pellet).
- Acquire the sample spectrum.

- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a dilute solution of **Dimethyl undecanedioate** (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

Instrumentation and Parameters:

- Gas Chromatograph:
 - Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID x 0.25 μ m film thickness.
 - Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
 - Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-500.
 - Scan Speed: 2 scans/second.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

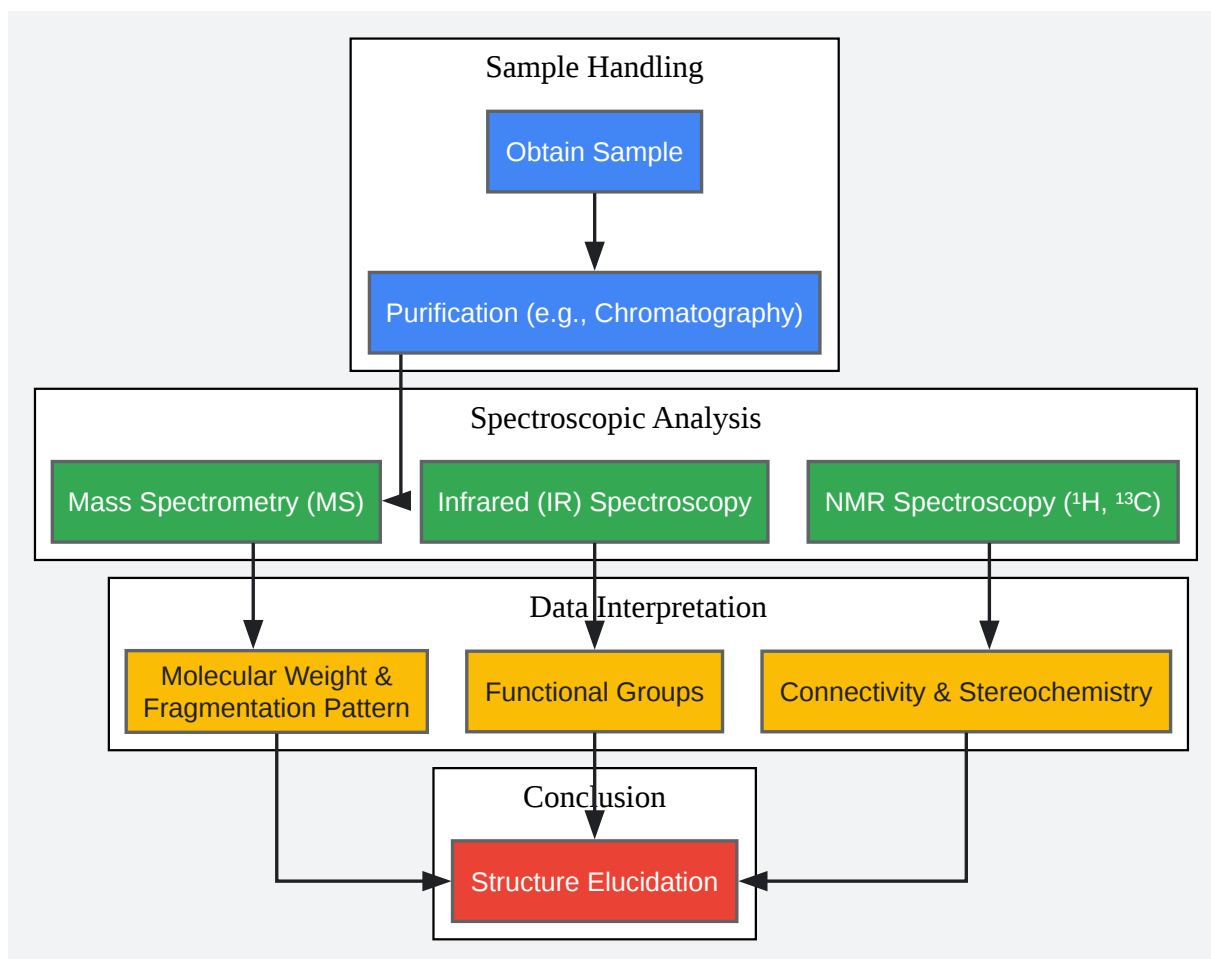
Data Processing:

- The total ion chromatogram (TIC) will show the retention time of **Dimethyl undecanedioate**.

- The mass spectrum corresponding to the chromatographic peak is extracted and analyzed for the molecular ion and fragment ions.
- Comparison with a mass spectral library (e.g., NIST) can aid in identification.

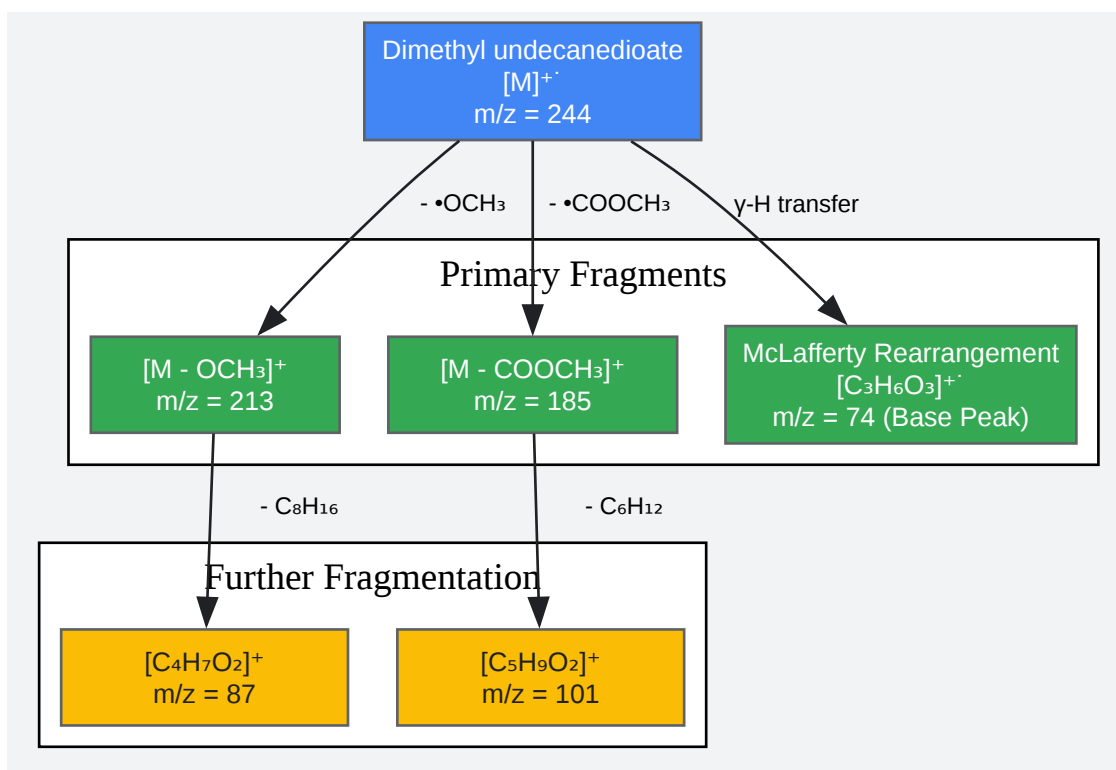
Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the spectroscopic analysis of **Dimethyl undecanedioate**.



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Caption: Workflow for Spectroscopic Analysis.



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Caption: MS Fragmentation of **Dimethyl undecanedioate**.

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